N-methyl-2-(2-phenoxyethoxy)benzamide
Description
N-Methyl-2-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a methyl group attached to the benzamide nitrogen and a phenoxyethoxy substituent at the 2-position of the benzene ring.
Properties
CAS No. |
881581-99-3 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31g/mol |
IUPAC Name |
N-methyl-2-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)14-9-5-6-10-15(14)20-12-11-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
NODMHTWHQWQWGA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between N-methyl-2-(2-phenoxyethoxy)benzamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity and Solubility: The phenoxyethoxy group in the target compound likely enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxyethoxy in ). This may improve membrane permeability but reduce aqueous solubility .
Synthetic Routes: The target compound could be synthesized via Ullmann-type C–N coupling (copper catalysis), as demonstrated in for related benzimidazole derivatives . Alternative routes involve reacting 2-(2-phenoxyethoxy)benzoyl chloride with methylamine, a method analogous to ’s synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Biological Activity Trends: Gastrokinetic activity in AS-4370 () is attributed to the 4-amino-5-chloro-2-ethoxy and morpholinyl groups, which are absent in the target compound. This highlights how minor substituent changes drastically alter pharmacological profiles .
Structural Characterization :
- X-ray crystallography (e.g., ) is critical for confirming the planar geometry of the benzamide core and substituent orientations, which influence binding to targets like enzymes or receptors .
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